Lithocholate 3-O-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithocholate 3-O-glucuronide is a steroid glucosiduronic acid that is derived from lithocholic acid. It is formed by the conjugation of lithocholic acid with glucuronic acid at the 3-O position. This compound is known for its role in bile acid metabolism and has been studied for its cholestatic effects, which means it can cause a reduction in bile flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithocholate 3-O-glucuronide can be synthesized through the glucuronidation of lithocholic acid. The process involves the reaction of lithocholic acid with glucuronic acid in the presence of specific enzymes or chemical catalysts. The reaction conditions typically include an aqueous environment and may require the presence of calcium ions to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic glucuronidation of lithocholic acid. The product is then purified through various chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Lithocholate 3-O-glucuronide primarily undergoes conjugation reactions, such as glucuronidation. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the glucuronic acid moiety under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more polar derivatives, while reduction can yield less polar products .
Scientific Research Applications
Lithocholate 3-O-glucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study bile acid metabolism and conjugation reactions.
Biology: Research on this compound helps in understanding its role in bile acid metabolism and its effects on liver function.
Medicine: It is studied for its cholestatic effects and potential therapeutic applications in treating cholestatic liver diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Lithocholate 3-O-glucuronide exerts its effects primarily through its interaction with bile acid transporters and enzymes involved in bile acid metabolism. It can inhibit bile flow by causing damage to the bile canalicular membrane, leading to cholestasis. The compound’s cholestatic effects are comparable to those of unconjugated lithocholic acid .
Comparison with Similar Compounds
Lithocholate 3-O-glucuronide is unique due to its specific glucuronidation at the 3-O position. Similar compounds include:
Lithocholic acid: The parent compound, which is less polar and has different metabolic properties.
Taurolithocholate: A taurine-conjugated derivative with distinct cholestatic effects.
Glycolithocholate: A glycine-conjugated derivative with different solubility and metabolic characteristics.
This compound stands out due to its specific glucuronidation, which affects its solubility, metabolic pathways, and biological effects.
Properties
CAS No. |
75239-91-7 |
---|---|
Molecular Formula |
C30H48O9 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O9/c1-15(4-9-22(31)32)19-7-8-20-18-6-5-16-14-17(10-12-29(16,2)21(18)11-13-30(19,20)3)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h15-21,23-26,28,33-35H,4-14H2,1-3H3,(H,31,32)(H,36,37)/t15-,16-,17-,18+,19-,20+,21+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
InChI Key |
GIQXKAXWRLHLDD-VYACWCJYSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
75239-91-7 | |
physical_description |
Solid |
Synonyms |
(3α,5β)-23-Carboxy-24-norcholan-3-yl β-D-Glucopyranosiduronic Acid; Lithocholic Acid 3-Glucuronide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.